molecular formula C30H22ClN5OS B282851 N-(4-{4-benzyl-5-[(2-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide

N-(4-{4-benzyl-5-[(2-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide

Cat. No. B282851
M. Wt: 536 g/mol
InChI Key: ANRZTOVGPWWWNZ-UHFFFAOYSA-N
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Description

N-(4-{4-benzyl-5-[(2-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It belongs to the class of triazole derivatives that have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(4-{4-benzyl-5-[(2-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce the expression of pro-apoptotic proteins and downregulate the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-(4-{4-benzyl-5-[(2-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide has been reported to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce the levels of reactive oxygen species. It also has anti-microbial activity against certain bacterial strains. Additionally, it has been shown to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-{4-benzyl-5-[(2-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide in lab experiments is its ability to selectively target certain receptors. This makes it a valuable tool for studying the role of these receptors in various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for research on N-(4-{4-benzyl-5-[(2-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide. One possible direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and viral infections. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of N-(4-{4-benzyl-5-[(2-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are 2-chlorobenzoyl chloride and 4-(4-aminophenyl)-1,2,4-triazole-3-thiol. The reaction between these two compounds leads to the formation of N-(4-{4-[(2-chlorobenzoyl)amino]phenyl}-1,2,4-triazol-3-yl)benzenesulfonamide, which is then treated with benzyl bromide and potassium carbonate to obtain N-(4-{4-benzyl-5-[(2-chlorobenzoyl)amino]-4H-1,2,4-triazol-3-yl}phenyl)benzenesulfonamide. Finally, the reaction between this intermediate and 2-cyanobenzyl bromide yields N-(4-{4-benzyl-5-[(2-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide.

Scientific Research Applications

N-(4-{4-benzyl-5-[(2-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide has been studied for its potential as an anti-cancer agent. Several studies have reported its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory and anti-microbial activities. Additionally, N-(4-{4-benzyl-5-[(2-cyanobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)-2-chlorobenzamide has been investigated for its potential as a diagnostic tool in medical imaging due to its ability to selectively bind to certain receptors.

properties

Molecular Formula

C30H22ClN5OS

Molecular Weight

536 g/mol

IUPAC Name

N-[4-[4-benzyl-5-[(2-cyanophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]-2-chlorobenzamide

InChI

InChI=1S/C30H22ClN5OS/c31-27-13-7-6-12-26(27)29(37)33-25-16-14-22(15-17-25)28-34-35-30(36(28)19-21-8-2-1-3-9-21)38-20-24-11-5-4-10-23(24)18-32/h1-17H,19-20H2,(H,33,37)

InChI Key

ANRZTOVGPWWWNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=CC=C3C#N)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=CC=C3C#N)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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